molecular formula C24H26N2O4 B2886253 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898418-14-9

5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2886253
CAS No.: 898418-14-9
M. Wt: 406.482
InChI Key: GICNSQIGPBGYQM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a pyran-4-one derivative characterized by a benzyloxy substituent at position 5 and a piperazine ring substituted with a 4-methoxyphenyl group at position 2 via a methylene bridge. This compound has garnered attention as a key intermediate in synthesizing functional polymers and bioactive molecules. Its synthesis involves esterification or coupling reactions, such as reacting 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with acryloyl chloride in the presence of triethylamine, yielding acrylate monomers for polymerization .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-9-7-20(8-10-21)26-13-11-25(12-14-26)16-22-15-23(27)24(18-29-22)30-17-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNSQIGPBGYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves a multi-step process:

  • Piperazine Introduction: : Utilizing piperazine to form a linkage with a methoxyphenyl group.

  • Pyran Formation: : Cyclization to form the pyran ring structure.

Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate these transformations.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve large-scale batch reactors, with stringent control over temperature, pH, and solvent purity. The use of automated synthesisers and continuous flow chemistry could further optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids.

  • Reduction: : Reduction of the pyran ring could yield a tetrahydropyran derivative.

  • Substitution: : The benzyloxy group is susceptible to nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.

Major Products

These reactions yield derivatives with altered functional groups, potentially enhancing or modifying the compound's bioactivity and solubility.

Scientific Research Applications

5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: finds applications across several domains:

  • Chemistry: : As a model compound for studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. It often mimics or inhibits natural substrates, thereby modulating biological pathways. The piperazinyl and methoxyphenyl groups play a crucial role in binding affinity and selectivity.

Comparison with Similar Compounds

To contextualize the properties of 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, we compare it with structurally analogous compounds across three categories: pyranone derivatives, piperazine-containing hybrids, and aryl-substituted heterocycles.

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogs

Compound Name / ID Core Structure Substituents on Piperazine/Piperidine Functional Groups Application/Context
Target compound Pyran-4-one 4-Methoxyphenyl Benzyloxy, methylene-piperazine Polymer synthesis
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Quinoline 4-Methoxyphenyl (via carbonyl linkage) Ester, methoxy, piperazine-carbonyl Anticancer/antibacterial research
5-Hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one Pyran-4-one Phenyl (piperidine ring) Hydroxy, methylene-piperidine Unknown (structural analog)
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) Thiazole-urea hybrid Benzyloxy-hydrazinyl Urea, thiazole, piperazine Kinase inhibition studies
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) Coumarin 4-Methylbenzyl Methoxy, propoxy-piperazine Neuropharmacology (serotonin modulation)
Substituent Effects
  • Methoxy vs. Halogen Substituents : Replacing the 4-methoxyphenyl group in the target compound with halogens (e.g., C2–C5 in ) enhances electrophilicity but reduces solubility, as seen in chloro- and bromophenyl analogs .
  • Piperazine vs.

Biological Activity

5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, a complex organic compound, has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O3, with a molecular weight of approximately 389.45 g/mol. Its structure includes a pyran ring, a benzyloxy group, and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyran compounds display significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that related 4H-Pyran derivatives exhibit activity against Mycobacterium bovis and other microbial strains .
  • Neuropharmacological Effects : The piperazine component is associated with neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Compounds containing piperazine have been shown to act as selective inhibitors of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease .

Antimicrobial Evaluation

A study conducted on related 4H-Pyran compounds demonstrated their effectiveness against several microbial strains. The results indicated that most tested compounds showed good activity against Bacillus Calmette–Guerin and exhibited antifungal properties as well. The following table summarizes the antimicrobial activities observed:

CompoundMicrobial StrainActivity Level
5-(benzyloxy)-2-(methyl)Mycobacterium bovisModerate
2-(benzyloxy)-5-hydroxylStaphylococcus aureusHigh
3hEscherichia coliLow

Neuroprotective Properties

In evaluating the neuroprotective effects of similar compounds, it was found that they exhibited significant antioxidant and anti-inflammatory properties. For example, one study reported that a compound structurally similar to this compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition . This suggests potential utility in treating neurodegenerative disorders.

Case Studies

  • Case Study on Neuroprotection : A recent study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The results showed a reduction in cell death and improved cell viability, highlighting the potential for such compounds in neuroprotection.
  • Case Study on Antimicrobial Efficacy : A series of experiments tested various derivatives against clinical isolates of bacteria. The results indicated that modifications to the piperazine structure significantly enhanced antibacterial activity, suggesting avenues for further optimization.

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